Comprehensive Technical Guide on 5-Bromo-1-(tetrahydropyran-2-yl)cytosine: Structural Characterization, Molecular Weight, and Synthetic Utility
Comprehensive Technical Guide on 5-Bromo-1-(tetrahydropyran-2-yl)cytosine: Structural Characterization, Molecular Weight, and Synthetic Utility
Executive Summary
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a highly specialized, synthetically modified pyrimidine base. By functionalizing the N1 position of 5-bromocytosine with a tetrahydropyran-2-yl (THP) moiety, chemists create a simplified nucleoside analog where the THP group acts as a surrogate for the natural ribose or deoxyribose sugar ring. This structural modification is pivotal for two primary applications: serving as a robust protecting group strategy during solid-phase oligonucleotide synthesis[1], and acting as a model compound for investigating epigenetic modifications and prodrug development[2].
This technical whitepaper provides an in-depth analysis of the compound’s molecular weight calculations, structural mechanics, and a field-proven synthetic methodology for its preparation.
Chemical Identity & Quantitative Data
Understanding the precise molecular weight and isotopic mass of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is critical for mass spectrometry (LC-MS) validation and stoichiometric calculations during synthesis. The molecule consists of a 5-bromocytosine core ( C4H4BrN3O ) minus the N1 proton, conjugated to a THP radical ( C5H9O ).
Quantitative Properties Table
| Property | Value | Computational Derivation / Notes |
| IUPAC Name | 4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one | Standard IUPAC nomenclature for N1-substituted pyrimidines. |
| Molecular Formula | C9H12BrN3O2 | C4H3BrN3O (Base) + C5H9O (THP) |
| Average Molecular Weight | 274.118 g/mol | Calculated using standard atomic weights (Br ≈ 79.904). |
| Monoisotopic Exact Mass | 273.0113 Da | Calculated using the exact mass of the 79Br isotope (78.9183 Da). |
| Hydrogen Bond Donors | 1 | The exocyclic C4−NH2 group. |
| Hydrogen Bond Acceptors | 3 | The N3 nitrogen, C2 carbonyl oxygen, and THP ether oxygen. |
| Rotatable Bonds | 1 | The N1–C2' bond linking the pyrimidine to the THP ring. |
Structural Elucidation & Mechanistic Significance
The architecture of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is intentionally designed to mimic natural nucleosides while offering distinct chemical stability and reactivity profiles.
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The 5-Bromocytosine Core: The substitution of a bromine atom at the C5 position significantly alters the electronic landscape of the pyrimidine ring. Bromine is highly electronegative and sterically bulky, closely mimicking the steric profile of a methyl group found in 5-methylcytosine (a key epigenetic marker). This modification lowers the pKa of the N3 proton, altering base-pairing dynamics and making it a valuable tool for studying intramolecular charge transfer and DNA lesion repair mechanisms[2],[3].
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The Tetrahydropyran-2-yl (THP) Moiety: The attachment of 3,4-dihydro-2H-pyran (DHP) to the N1 position creates an aminal/hemiaminal ether linkage[4]. This linkage effectively mimics the natural glycosidic bond of DNA/RNA. In synthetic workflows, the THP group serves as a robust protecting group that shields the N1 position from unwanted electrophilic attacks during cross-coupling reactions, while remaining easily cleavable under mild acidic conditions[1].
Structural mapping of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine detailing functional moieties.
Synthetic Methodology: N1-Tetrahydropyranylation
Synthesizing 5-Bromo-1-(tetrahydropyran-2-yl)cytosine requires strict regiocontrol to ensure the THP group attaches exclusively to the N1 position, avoiding the exocyclic N4-amine or the O2 carbonyl. The protocol below utilizes a modified Vorbrüggen-type activation to achieve high yields and absolute N1 regioselectivity.
Causality Behind Experimental Choices
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Silylation (HMDS): 5-bromocytosine is highly polar and virtually insoluble in standard organic solvents due to strong intermolecular hydrogen bonding. Refluxing with hexamethyldisilazane (HMDS) converts the molecule into a lipophilic bis-silyl ether/amine, rendering it soluble in dichloroethane (DCE). Furthermore, silylation at O2 and N4 sterically and electronically directs the subsequent electrophilic attack to the N1 position.
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Lewis Acid Catalysis (TMSOTf): The reaction between the silylated base and 3,4-dihydro-2H-pyran (DHP) requires a Lewis acid. TMSOTf activates the enol ether of DHP, generating a highly reactive oxocarbenium ion intermediate that is rapidly trapped by the nucleophilic N1 of the pyrimidine[1],[4].
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Basic Quench ( NaHCO3 ): Because the newly formed N1-THP linkage is acid-labile, the reaction must be quenched with a mild base to neutralize the TMSOTf and prevent premature deprotection during workup.
Step-by-Step Protocol
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Silylation of the Base:
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Suspend 10.0 mmol of 5-bromocytosine in 20 mL of anhydrous HMDS.
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Add a catalytic amount of ammonium sulfate ( (NH4)2SO4 , ~0.5 mmol).
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Reflux the mixture under an inert argon atmosphere at 120°C until the suspension becomes a completely clear solution (typically 2–3 hours), indicating complete bis-silylation.
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Concentration:
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Cool the reaction to room temperature and remove excess HMDS in vacuo using a rotary evaporator connected to a high-vacuum pump. Co-evaporate twice with anhydrous toluene to remove residual silazane.
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Tetrahydropyranylation:
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Dissolve the resulting bis-silylated intermediate in 30 mL of anhydrous 1,2-dichloroethane (DCE).
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Cool the solution to 0°C in an ice bath.
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Add 15.0 mmol of 3,4-dihydro-2H-pyran (DHP), followed by the dropwise addition of 1.2 mmol of TMSOTf.
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Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (DCM:MeOH, 9:1).
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Workup & Self-Validation:
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Quench the reaction by pouring it into 50 mL of saturated aqueous NaHCO3 . (Validation: The pH of the aqueous layer must be >7 to ensure the THP group remains intact).
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Extract the aqueous layer with dichloromethane (3 x 30 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification:
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Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 5% Methanol in Dichloromethane to yield the pure 5-Bromo-1-(tetrahydropyran-2-yl)cytosine as a white solid.
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Step-by-step synthetic workflow for the N1-tetrahydropyranylation of 5-bromocytosine.
Applications in Drug Development
The structural mimicry provided by the THP group makes this compound highly valuable in pharmaceutical research. Similar to how 5-fluoro-1-(tetrahydrofuran-2-yl)uracil (Tegafur) acts as an orally bioavailable prodrug for 5-fluorouracil, 5-Bromo-1-(tetrahydropyran-2-yl)cytosine can be utilized to study the slow intracellular release of 5-bromocytosine. Once released, 5-bromocytosine can incorporate into the DNA of rapidly dividing cells, acting as a radiosensitizer in oncological applications. Furthermore, its stable THP-protected form allows researchers to synthesize complex oligonucleotide conjugates without the risk of premature base degradation[1],[3].
References
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Institutes of Health (PMC) URL:[Link]
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Intramolecular Charge Transfer in 5-Halogen Cytidines Revealed by Femtosecond Time-Resolved Spectroscopy Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]
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Pyran - Chemical Properties and Derivatives Source: Grokipedia URL:[Link]
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]
